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Introduction
Ethyl morpholine-2-carboxylate is a heterocyclic organic compound with the molecular

formula C7H13NO3.[1] As a derivative of morpholine, a key scaffold in medicinal chemistry, this

molecule and its analogues are of significant interest in drug discovery and development. The

precise characterization of such molecules is paramount to ensuring their identity, purity, and

conformational integrity. This guide provides an in-depth analysis of the core spectroscopic

techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS)—as applied to ethyl morpholine-2-carboxylate. It is designed to serve as

a practical resource for researchers, offering not just data, but the underlying principles and

methodologies for its acquisition and interpretation.

Molecular Structure and Isomerism
A foundational understanding of the molecule's structure is crucial for interpreting its

spectroscopic data. Ethyl morpholine-2-carboxylate possesses a stereocenter at the C2

position of the morpholine ring, meaning it can exist as a racemic mixture of (R) and (S)

enantiomers. The morpholine ring itself typically adopts a chair conformation.
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Figure 1: Chemical structure of Ethyl Morpholine-2-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. For ethyl morpholine-2-carboxylate, both ¹H and ¹³C NMR provide a

wealth of information regarding its carbon-hydrogen framework.

1.1: ¹H NMR Spectroscopy
Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of ethyl morpholine-2-carboxylate in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence

chemical shifts, particularly for the N-H proton.[2]

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed

by phase and baseline correction. Reference the spectrum to the residual solvent peak or an

internal standard (e.g., TMS at 0 ppm).

Data Interpretation:
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The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration

(ratio of protons), and their connectivity through spin-spin coupling.

Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity Integration Notes

Ethyl CH₃ ~1.2-1.3 Triplet (t) 3H
Coupled to the

ethyl CH₂ group.

Morpholine H5,

H6
~2.6-3.0 Multiplet (m) 4H

Protons on

carbons adjacent

to the nitrogen.

Morpholine H3 ~3.6-3.9 Multiplet (m) 2H

Protons on the

carbon adjacent

to the oxygen.

Morpholine H2 ~3.9-4.1 Multiplet (m) 1H

The proton on

the stereocenter,

adjacent to

nitrogen and the

ester.

Ethyl CH₂ ~4.1-4.3 Quartet (q) 2H
Coupled to the

ethyl CH₃ group.

N-H
Variable (e.g.,

1.5-3.5)

Broad Singlet (br

s)
1H

Position and

broadness are

solvent and

concentration

dependent.

1.2: ¹³C NMR Spectroscopy
Experimental Protocol:

Sample Preparation: As per the ¹H NMR protocol, though a higher concentration (20-50 mg)

may be beneficial for reducing acquisition time.
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Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

Spectral Width: Approximately 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Processing: Similar to ¹H NMR processing. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to

differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation:

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Carbon Assignment
Expected Chemical

Shift (δ, ppm)
DEPT-135 Phase Notes

Ethyl CH₃ ~14 Positive

Morpholine C5, C6 ~45-50 Negative
Carbons adjacent to

nitrogen.

Morpholine C2 ~55-60 Positive
The stereocenter

carbon.

Ethyl CH₂ ~61-63 Negative

Morpholine C3 ~67-70 Negative
Carbon adjacent to

the ring oxygen.

Ester C=O ~170-175 No Signal The carbonyl carbon.

Part 2: Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt (NaCl or

KBr) plates.

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has

minimal IR absorbance in the regions of interest.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹. A background

spectrum of the salt plates or solvent should be acquired and subtracted from the sample

spectrum.

Data Interpretation:

Key vibrational frequencies confirm the presence of specific functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group

~3300-3400 N-H Stretch Medium, Broad
Secondary Amine (N-

H)

~2850-3000 C-H Stretch Strong Aliphatic (CH₂, CH₃)

~1730-1750 C=O Stretch Strong Ester Carbonyl

~1200-1300 C-O Stretch Strong Ester (C-O)

~1100-1150 C-O-C Stretch Strong
Ether (in morpholine

ring)

Part 3: Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering crucial confirmation of its identity.

Experimental Protocol:

Sample Introduction: The sample can be introduced via direct infusion or coupled with a

chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Ionization: Electrospray Ionization (ESI) is a common and gentle method suitable for this

molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron Ionization

(EI) can also be used, which typically results in more extensive fragmentation.

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on

their mass-to-charge ratio (m/z).

Data Interpretation:

Molecular Ion: The monoisotopic mass of ethyl morpholine-2-carboxylate (C₇H₁₃NO₃) is

159.09 Da.[1] In ESI-MS, a prominent peak at m/z 160.09 ([M+H]⁺) is expected.

Fragmentation Pattern: The fragmentation pattern provides structural clues. Common

fragmentation pathways for morpholine derivatives involve the cleavage of the ring or loss of

substituents.

Proposed ESI-MS Fragmentation

[M+H]⁺
m/z = 160.1 Loss of EtOH

[M+H - 46]⁺
m/z = 114.1

- C₂H₅OH

Loss of CO₂Et
[M+H - 73]⁺
m/z = 87.1- •CO₂Et

Ring Opening
Fragment
m/z = 86.1

- CO
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine
and its complexes | European Journal of Chemistry [eurjchem.com]

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of ethyl
morpholine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044944#spectroscopic-data-nmr-ir-mass-spec-of-
ethyl-morpholine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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